N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[3-(trifluoromethyl)phenyl]glycinamide
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a glycinamide backbone with three distinct aromatic groups, each contributing to its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this glycinamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate boron reagents and catalysts, as well as controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The aromatic groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[3-(trifluoromethyl)phenyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic groups and functional moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]glycinamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenyl-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of aromatic groups and functional moieties. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O5S/c1-32-20-12-11-19(14-21(20)33-2)34(30,31)28(18-9-4-3-5-10-18)15-22(29)27-17-8-6-7-16(13-17)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXBAJRSHPZBNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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